Testosterone-d3

Clinical Chemistry Reference Measurement Procedures Isotope Dilution Mass Spectrometry

Testosterone-d3 (16,16,17-d3) is the preferred SIL-IS for accurate serum testosterone quantification by ID-LC-MS/MS. Its metabolically stable deuterium placement prevents H/D scrambling and ensures 100.0–100.3% recovery with within-set CV of 0.1–1.0% in validated reference methods. Certified under ISO 17034 (JCTLM C15RM34, mass fraction 94.7%), it supports ISO 15189 accreditation, CDC HoSt harmonization, and forensic/anti-doping IRMS confirmation. Choose this CRM-grade standard over D2, D5, or 13C3 analogs to eliminate ion suppression bias and maintain chromatographic co-elution.

Molecular Formula C19H28O2
Molecular Weight 291.4 g/mol
CAS No. 77546-39-5
Cat. No. B3025694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestosterone-d3
CAS77546-39-5
Molecular FormulaC19H28O2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D
InChIKeyMUMGGOZAMZWBJJ-HZRGXLBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Testosterone-d3 (CAS 77546-39-5): Certified Deuterated Internal Standard for LC-MS/MS Quantification


Testosterone-d3 (16,16,17-d3) is a deuterium-labeled isotopologue of testosterone, widely utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays . With three deuterium atoms incorporated at metabolically stable positions, this compound serves as a critical reference material for compensating matrix effects and ensuring accurate testosterone quantification in complex biological matrices . It is available as certified reference material (CRM) from multiple vendors with lot-specific documentation of isotopic and chemical purity [1].

Testosterone-d3 (CAS 77546-39-5): Why Deuterium Labeling Position Determines Analytical Validity


In quantitative LC-MS/MS, isotopically labeled internal standards are essential for correcting matrix effects, but not all isotopologues perform equivalently. The choice of deuterium labeling position critically influences chromatographic co-elution, hydrogen-deuterium scrambling, and ultimately measurement accuracy [1]. Substituting testosterone-d3 with other deuterated analogs (e.g., D2 or D5) or 13C-labeled standards without understanding these performance differences can introduce systematic bias exceeding clinical acceptability thresholds [2]. The specific placement of deuterium atoms at the 16,16,17 positions in testosterone-d3 represents a deliberate design choice that mitigates scrambling while preserving near-identical physicochemical behavior to endogenous testosterone [3].

Testosterone-d3 (CAS 77546-39-5): Quantitative Evidence for Selection Against Alternative Internal Standards


Testosterone-d3 Delivers Reference Method Accuracy with 100.0-100.3% Recovery

In a candidate reference measurement procedure for serum testosterone, testosterone-d3 was employed as the internal standard in an isotope dilution LC-MS/MS method. The method demonstrated recovery of added testosterone ranging from 100.0% to 100.3%, with within-set coefficients of variation (CV) of 0.1-1.0% and between-set CV of 0.1-0.5% [1]. This level of accuracy and precision qualifies the method as a higher-order reference procedure, providing a traceability anchor for routine clinical assays. In contrast, substitution with testosterone-d2 or testosterone-d5 in other published methods has produced systematic differences up to 11 nmol/L in clinical sample measurements, highlighting the performance variability across isotopologues [2].

Clinical Chemistry Reference Measurement Procedures Isotope Dilution Mass Spectrometry

Testosterone-d3 Resists Aromatization with 4-7x Longer Half-Life Than Unlabeled Testosterone

In a head-to-head in vitro comparison using recombinant human aromatase (CYP19), d3-testosterone demonstrated substantially greater resistance to aromatization than unlabeled testosterone. Under two enzyme/substrate conditions, the half-life of d3-testosterone was 55.9 minutes and 79.9 minutes, compared to 7.7 minutes and 18.5 minutes for testosterone, representing a 4- to 7-fold increase in metabolic stability [1]. Despite this enhanced stability, d3-testosterone retained comparable androgen receptor potency with EC50 values of 0.53 nM (95% CI: 0.38-0.69 nM) for d3-T versus 0.74 nM (95% CI: 0.58-0.95 nM) for testosterone [1].

Therapeutic Androgen Development Pharmacokinetics Deuterium Isotope Effect

Testosterone-d3 JCTLM Listing as Higher-Order Reference Material with 94.7% Mass Fraction Purity

Testosterone-d3 is listed in the Joint Committee for Traceability in Laboratory Medicine (JCTLM) database as higher-order reference material C15RM34, with a certified mass fraction purity of 94.7% (95% confidence level) as determined by the National Measurement Institute of Australia (NMIA) [1]. This certification provides SI-traceable metrological anchoring for calibration hierarchies. In comparison, alternative isotopologues such as testosterone-13C3 and testosterone-d5 do not hold comparable JCTLM reference material designations, limiting their applicability as primary calibrators in higher-order reference measurement procedures [2].

Metrological Traceability Reference Material Certification Quality Assurance

Testosterone-d3 Offers Cost-Effective Alternative to 13C-Labeled Standards with Comparable Performance

In a method comparison evaluating testosterone-d3 versus testosterone-d5 as internal standards, Passing-Bablok regression analysis of 40 clinical samples (concentration range 0.16-50.7 nmol/L) demonstrated minimal differences between the two deuterated isotopologues when both co-eluted with endogenous testosterone and ion suppression was properly controlled [1]. Deuterium-labeled standards provide a more cost-effective alternative to carbon-13 labeled internal standards, with benefits including wider commercial availability and lower cost per test [2]. While 13C-labeled standards are considered optimal when deuterium scrambling cannot be resolved, testosterone-d3 with appropriate transition selection achieves comparable analytical performance at reduced procurement expense [2].

Internal Standard Selection Cost-Benefit Analysis LC-MS/MS Method Development

Testosterone-d3 Chromatographic Co-Elution Mitigates Matrix Effect Variability vs. Higher-Deuterium Analogs

The degree of deuterium labeling directly affects chromatographic retention time and consequently the extent of matrix effect compensation. Studies indicate that when more than three stable isotope atoms are added, the labeled steroid elutes ahead of the natural steroid, risking independent ion suppression [1]. Testosterone-d3, with only three deuterium substitutions, maintains near-identical retention time to endogenous testosterone, ensuring that both analyte and internal standard experience the same matrix environment. In contrast, testosterone-d5 exhibits a retention time shift that can produce systematic quantification bias up to 11 nmol/L compared to D2- or D3-labeled standards in clinical samples [2].

Matrix Effects Ion Suppression Chromatographic Resolution

Testosterone-d3 (CAS 77546-39-5): High-Impact Application Scenarios Based on Quantitative Evidence


Clinical Reference Laboratory Implementation of Higher-Order Testosterone Measurement

Clinical laboratories establishing reference measurement procedures for serum testosterone should employ testosterone-d3 as the internal standard based on its demonstrated 100.0-100.3% recovery and within-set CV of 0.1-1.0% in a validated ID-LC-MS/MS reference method [1]. The JCTLM certification (C15RM34) with 94.7% mass fraction purity provides the metrological traceability required for ISO 15189 accreditation [2]. This scenario is particularly relevant for laboratories participating in harmonization initiatives such as the CDC Hormone Standardization Program (HoSt).

Therapeutic Development of Non-Aromatizing Androgen Receptor Agonists

Pharmaceutical research programs developing next-generation androgens with reduced estrogenic side effects should utilize d3-testosterone as a lead compound or reference standard. The direct head-to-head evidence demonstrates 4-7x greater resistance to CYP19-mediated aromatization compared to unlabeled testosterone, while maintaining comparable androgen receptor potency (EC50 0.53 nM vs. 0.74 nM) [1]. This differentiation supports investigations in hormone replacement therapy for postmenopausal women, ER+ breast cancer, and male hypogonadism with gynecomastia risk.

Routine Clinical LC-MS/MS Assay Validation and Quality Control

Clinical laboratories implementing routine testosterone LC-MS/MS assays should select testosterone-d3 over alternative isotopologues (D2, D5, 13C3) based on the evidence that D3 labeling maintains chromatographic co-elution while avoiding the deuterium scrambling and ion suppression issues documented with other labeled standards [1][2]. The compound's availability as a certified solution (100 μg/mL in acetonitrile) with documented isotopic purity >96.5 atom% D and HPLC purity >99.0% ensures consistent calibration and quality control performance .

Doping Control and Forensic Toxicology Confirmation Analysis

Sports anti-doping laboratories and forensic toxicology facilities should employ testosterone-d3 for confirmatory analysis of testosterone in urine and plasma specimens. The compound's stable isotopic signature enables reliable differentiation between endogenous and exogenous testosterone when used in isotope ratio mass spectrometry (IRMS) or LC-MS/MS confirmation methods [1]. The certified reference material grade and lot-specific documentation support the chain of custody and legal defensibility requirements inherent to forensic and anti-doping applications [2].

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